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molecular formula C20H38O3 B8779877 Ethyl 3-oxooctadecanoate CAS No. 62625-23-4

Ethyl 3-oxooctadecanoate

Cat. No. B8779877
M. Wt: 326.5 g/mol
InChI Key: SRIODMROVCTKJW-UHFFFAOYSA-N
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Patent
US05068340

Procedure details

502 ml of a 15.12% by weight solution of butyllithium in hexane was added dropwise at -78° C. over a period of 30 minutes to a solution of 128 ml of cyclohexylisopropylamine in 800 ml of tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm up to 0° C. over a period of 30 minutes. It was then again cooled to -78° C., after which 38 ml of ethyl acetate were added over a period of 5 minutes. The mixture was then stirred at the same temperature for 10 minutes, after which 75.0 g of palmitoyl chloride were added dropwise to it over a period of 5 minutes. The mixture was then stirred at -78° C. for 10 minutes, after which 250 ml of 20% v/v aqueous hydrochloric acid was added dropwise to the reaction mixture. The reaction mixture was then allowed to warm to room temperature, and 1 liter of diethyl ether was added. The resulting two layers were separated, and the aqueous layer was extracted with diethyl ether. The organic layer was combined with the extract, and this was washed, in turn, with a saturated aqueous solution of sodium bicarbonate and with an aqueous solution of sodium chloride. It was then dried and concentrated by evaporation under reduced pressure. The residue was allowed to stand to produce crystals, which were collected by filtration, to give 55.61 g of the title compound. Recrystallization of the product from cold ethanol gave white prisms melting at 38°-39° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1(NC(C)C)CCCCC1.[C:16](Cl)(=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].Cl.[C:35]([O:38][CH2:39][CH3:40])(=[O:37])[CH3:36]>CCCCCC.O1CCCC1.C(OCC)C>[O:32]=[C:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:36][C:35]([O:38][CH2:39][CH3:40])=[O:37]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
128 mL
Type
reactant
Smiles
C1(CCCCC1)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
It was then again cooled to -78° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at -78° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
this was washed, in turn, with a saturated aqueous solution of sodium bicarbonate and with an aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
It was then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce crystals, which
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)CCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 55.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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